Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS 6020-57-1 properties
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride CAS 6020-57-1 properties
This technical guide provides an in-depth analysis of Ethyl (2S)-2,3-diaminopropanoate dihydrochloride , a critical non-proteinogenic amino acid derivative used in peptide chemistry and drug development.
CAS Number: 6020-57-1 Synonyms: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride; H-L-Dap-OEt·2HCl; (S)-2,3-Diaminopropanoic acid ethyl ester dihydrochloride.[1]
Executive Summary
Ethyl (2S)-2,3-diaminopropanoate dihydrochloride is the ethyl ester, dihydrochloride salt form of L-2,3-diaminopropionic acid (L-Dap) . Structurally, it is a lower homolog of L-Lysine and L-Ornithine, characterized by a vicinal diamine motif.
In drug discovery, this compound serves as a versatile chiral building block. Its unique 1,2-diamine structure allows for the synthesis of constrained heterocyclic scaffolds (such as imidazolidinones and piperazines) and the incorporation of non-natural side chains into peptide therapeutics to enhance proteolytic stability or alter potency.
Key Distinction: Unlike standard amino acids, the proximity of the
Physicochemical Profile
The dihydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base, which is prone to rapid polymerization or cyclization.
| Property | Specification | Technical Note |
| Molecular Formula | Stoichiometry is critical; often hygroscopic. | |
| Molecular Weight | 205.08 g/mol | Free base: 132.16 g/mol ; 2 |
| Appearance | White to off-white crystalline powder | Highly hygroscopic; store under inert gas. |
| Solubility | High: Water, MethanolModerate: EthanolInsoluble: Diethyl ether, Hexanes | Dissolves readily in polar protic solvents. |
| Chirality | (2S)-configuration (L-isomer) | Critical: CAS 6020-57-1 is sometimes referenced as racemic in generic databases. Verify optical rotation for stereoselective applications. |
| pKa Values | The |
Synthetic Utility & Mechanism[2][3]
Core Synthetic Routes
The synthesis of Ethyl (2S)-2,3-diaminopropanoate typically proceeds from L-Asparagine or L-Serine to ensure the preservation of chiral integrity.
Pathway A: The Hofmann Rearrangement (From L-Asparagine)
This is the classical industrial route. L-Asparagine is subjected to a Hofmann rearrangement to yield L-2,3-diaminopropionic acid (L-Dap), which is subsequently esterified.
-
Mechanism: The primary amide of Asn is converted to an isocyanate, which hydrolyzes to the amine with retention of configuration at the
-carbon.
Pathway B: The Mitsunobu/Azide Route (From L-Serine)
L-Serine is converted to a
Experimental Protocol: Fisher Esterification
The conversion of L-Dap to its ethyl ester dihydrochloride is a standard but sensitive transformation.
Reagents: L-2,3-Diaminopropionic acid hydrochloride, Absolute Ethanol, Thionyl Chloride (
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a
drying tube. -
Activation: Cool absolute ethanol (50 mL) to 0°C in an ice bath. Dropwise add thionyl chloride (3.0 eq) over 20 minutes. Caution: Exothermic reaction releasing HCl and
gases. -
Addition: Add L-2,3-diaminopropionic acid hydrochloride (10 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H
O 4:1:1; stain with Ninhydrin). -
Workup: Concentrate the solution in vacuo to remove excess ethanol and HCl.
-
Crystallization: Triturate the resulting oil with cold diethyl ether to induce crystallization. Filter the white solid and dry under high vacuum over
.
Quality Control Check:
-
1H NMR (
): Expect a triplet for the methyl group (~1.3 ppm), a quartet for the methylene (~4.3 ppm), and a multiplet for the protons of the Dap core. -
Mass Spec (ESI):
= 133.1 m/z.
Visualizing the Synthetic Logic
The following diagram illustrates the conversion of L-Asparagine to the target Ethyl (2S)-2,3-diaminopropanoate dihydrochloride, highlighting the critical intermediate steps.
Figure 1: Synthetic workflow from L-Asparagine to Ethyl (2S)-2,3-diaminopropanoate dihydrochloride.
Applications in Drug Development
Heterocycle Synthesis (The "Dap" Scaffold)
The 1,2-diamine motif is a "privileged structure" for generating nitrogen-rich heterocycles.
-
2-Imidazolidinones: Reaction with carbonyl donors (e.g., CDIs or phosgene equivalents) yields cyclic ureas, which are common pharmacophores in kinase inhibitors.
-
Monobactams: The
-amino group can be sulfonated or acylated to generate monocyclic -lactam antibiotics (monobactam precursors).
Peptide Macrocyclization
In peptide synthesis, the
-
Stapling: Forming lactam bridges with Asp/Glu residues to constrain helical conformation.
-
Labeling: Site-specific attachment of fluorophores or PEG chains without disrupting the N-terminal amine.
Figure 2: Strategic applications of the Dap scaffold in medicinal chemistry.
Handling, Safety, and Storage
Stability Concerns
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to atmospheric moisture will lead to the formation of a sticky gum, complicating accurate weighing.
-
Protocol: Weigh only in a desiccated glove box or rapidly transfer in a low-humidity environment.
-
-
Cyclization: In aqueous solution at neutral/basic pH, the free base ethyl ester can cyclize to form the diaza-heterocycle or undergo self-condensation. Always maintain acidic conditions (pH < 4) during storage in solution.
Safety Data (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use standard PPE (nitrile gloves, safety goggles). Perform all synthesis steps involving thionyl chloride in a functioning fume hood.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13401082: Ethyl 2,3-diaminopropanoate dihydrochloride. Retrieved from [Link]
-
Waki, M., Kitajima, Y., & Izumiya, N. (1981). Synthesis of L-2,3-diaminopropionic acid and its derivatives.[3][4] Synthesis, 1981(04), 266-268. (Fundamental synthesis of Dap derivatives).
-
Global Substance Registration System (GSRS). Ethyl 2,3-diaminopropionate dihydrochloride (Code N4PO7GY885).[5] Retrieved from [Link]
